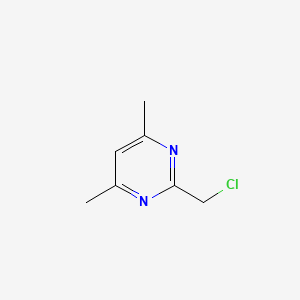

2-(Chloromethyl)-4,6-dimethylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-6(2)10-7(4-8)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPRPXSYGUYDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506775 | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74502-83-3 | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74502-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 4,6 Dimethylpyrimidine

Established Synthetic Routes to 2-(Chloromethyl)-4,6-dimethylpyrimidine

The synthesis of this compound is primarily approached through a multi-step sequence involving the initial construction of a pyrimidine (B1678525) core followed by functionalization.

Precursor Synthesis and Reaction Conditions

A crucial precursor for the synthesis of the target molecule is 2-Hydroxyl-4,6-dimethylpyrimidine. This intermediate is typically prepared through the condensation of a β-dicarbonyl compound with urea (B33335) or its derivatives.

The most common and well-established method for synthesizing 2-Hydroxyl-4,6-dimethylpyrimidine involves the cyclocondensation of acetylacetone (B45752) with urea. This reaction is generally acid-catalyzed.

One approach utilizes a solution of hydrogen chloride in a lower alcohol, such as methanol (B129727) or isopropanol, as the catalyst and solvent. google.comgoogle.com The reaction proceeds by heating a mixture of urea and acetylacetone in the presence of the acidic alcohol solution. For instance, reacting urea and acetylacetone in methanol containing hydrogen chloride at reflux for several hours can yield the hydrochloride salt of 2-Hydroxyl-4,6-dimethylpyrimidine with high yields, which is then neutralized with an alkali metal hydroxide (B78521) like sodium hydroxide to afford the final product. google.com

| Reactants | Catalyst/Solvent | Temperature | Time | Product | Yield |

| Urea, Acetylacetone | Methanol/HCl | Reflux | 3 hours | 2-Hydroxyl-4,6-dimethylpyrimidine hydrochloride | 90.2% |

| Urea, Acetylacetone | Isopropanol/HCl | 65 °C | 2 hours | 2-Hydroxyl-4,6-dimethylpyrimidine hydrochloride | 80.7% |

An alternative method employs sulfuric acid as the catalyst in an alcoholic solvent like ethanol (B145695). google.com In this procedure, urea is dissolved in ethanol, followed by the addition of acetylacetone. Concentrated sulfuric acid is then added dropwise, and the mixture is heated. This method is highlighted as being more amenable to industrial-scale production due to the avoidance of gaseous hydrogen chloride. google.com

| Reactants | Catalyst/Solvent | Temperature | Time | Product |

| Urea, Acetylacetone | Ethanol/H₂SO₄ | 40-50 °C | 1-3 hours | 2-Hydroxyl-4,6-dimethylpyrimidine sulfate |

The conversion of the 2-methyl group of a suitable pyrimidine precursor into a chloromethyl group is a key step. While direct chlorination of 2-methyl-4,6-dimethylpyrimidine can be challenging, the transformation of the 2-hydroxyl group into a chlorine atom followed by subsequent manipulation is a more common strategy. The hydroxyl group of 2-Hydroxyl-4,6-dimethylpyrimidine can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃). google.com This yields 2-chloro-4,6-dimethylpyrimidine (B132427).

The subsequent introduction of the chloromethyl group at the 2-position can be envisioned through a free-radical chlorination of 2,4,6-trimethylpyrimidine (B372508) using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), although specific literature for this direct transformation on this substrate is not abundant. A more general approach involves the acylation/cyclization-chlorination process to yield 2-trichloromethyl-4-chloropyrimidines which can then be selectively reduced. thieme.de

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like pyrimidines in a single step from simple starting materials. The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidines. googleapis.combeilstein-journals.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) under acidic conditions.

While the classic Biginelli reaction does not directly yield this compound, modifications of this reaction or other MCRs could potentially be designed to incorporate a chloromethyl-containing building block. For instance, a four-component modified Biginelli reaction has been developed for the synthesis of C-2 functionalized dihydropyrimidines. nih.gov Such strategies highlight the potential for developing novel MCRs to access specifically substituted pyrimidines.

Functionalization and Derivatization Strategies

The 2-(chloromethyl) group in this compound is a highly reactive handle for further molecular elaboration, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.

The reactivity of the chloromethyl group is analogous to that of other benzylic or allylic halides, making it susceptible to Sₙ2 reactions. The general scheme for these reactions is as follows:

This compound + Nu⁻ → 2-(Nu-methyl)-4,6-dimethylpyrimidine + Cl⁻

Where Nu⁻ represents a nucleophile.

Examples of Nucleophilic Substitution Reactions:

With Amines: Primary and secondary amines can react with this compound to form the corresponding 2-(aminomethyl)-4,6-dimethylpyrimidines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

With Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the chloride to form 2-(thiomethyl)-4,6-dimethylpyrimidine derivatives (thioethers). beilstein-journals.orggoogle.com

With Alkoxides: Alkoxides can be used to synthesize the corresponding 2-(alkoxymethyl)-4,6-dimethylpyrimidines (ethers).

With Cyanide: The reaction with cyanide salts, such as potassium cyanide, would lead to the formation of 2-(cyanomethyl)-4,6-dimethylpyrimidine, which can be a precursor for carboxylic acids, amines, and other functionalities.

With Azide (B81097): Sodium azide can be used to introduce an azidomethyl group, which can then be reduced to an aminomethyl group or used in click chemistry reactions.

The following table summarizes potential nucleophilic substitution reactions on this compound based on general principles of reactivity.

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 2-(Dialkylaminomethyl)-4,6-dimethylpyrimidine |

| Thiolate | R-SH / Base | 2-(Alkylthiomethyl)-4,6-dimethylpyrimidine |

| Alkoxide | R-OH / Base | 2-(Alkoxymethyl)-4,6-dimethylpyrimidine |

| Cyanide | KCN | 2-(Cyanomethyl)-4,6-dimethylpyrimidine |

| Azide | NaN₃ | 2-(Azidomethyl)-4,6-dimethylpyrimidine |

These functionalization strategies underscore the importance of this compound as a key intermediate in the synthesis of a diverse range of substituted pyrimidines for various applications in medicinal chemistry and materials science.

Reaction with Amines for Anilinopyrimidine Derivatives

The reaction of this compound with primary and secondary amines, particularly anilines, is a fundamental method for synthesizing N-substituted aminomethylpyrimidines. This transformation typically proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Research has shown that related halopyrimidines readily undergo nucleophilic aromatic substitution (SNAr) with various anilines. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with a series of substituted anilines has been efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.net While this involves substitution directly on the ring, the principles extend to the activated chloromethyl group. The reactivity of the chloromethyl group is confirmed in related systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where regioselective substitution of the chloromethyl group by amines occurs. mdpi.com The reaction conditions, including the choice of solvent and base, can be optimized to achieve high yields of the desired anilinopyrimidine derivatives. These compounds are of significant interest due to their potential biological activities. researchgate.net

Table 1: Synthesis of Anilinopyrimidine Derivatives Note: This table is illustrative, based on reactions of analogous chloropyrimidines.

| Reactant A | Reactant B (Amine) | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-4,6-dimethylpyrimidine | Aniline (B41778) | Ethanol, Microwave, 160°C, 10 min | N-Phenyl-4,6-dimethylpyrimidin-2-amine | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | 4-Fluoroaniline | Ethanol, Microwave, 160°C, 10 min | N-(4-Fluorophenyl)-4,6-dimethylpyrimidin-2-amine | researchgate.net |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | Not specified | 6-(Methylaminomethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | mdpi.com |

Reactions with Thiohydroxylamine and Thiols

The soft electrophilic character of the chloromethyl group's carbon atom makes it an excellent substrate for soft nucleophiles like thiols. The reaction of this compound with various thiols or their corresponding thiolates leads to the formation of stable thioether linkages, yielding 2-((alkylthio)methyl) or 2-((arylthio)methyl) pyrimidine derivatives.

The synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) is well-documented, providing a basis for understanding the formation of the C-S bond. researchgate.netresearchgate.net These reactions are typically high-yielding and can be performed under mild basic conditions, using bases like potassium carbonate or sodium ethoxide to generate the more nucleophilic thiolate anion. bjmu.edu.cn The resulting thioethers are valuable intermediates for further functionalization. For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide has been synthesized from its corresponding thioacetate, demonstrating the utility of this linkage. nih.gov The high reactivity of sulfonyl-activated pyrimidines towards thiols further underscores the favorability of forming S-arylpyrimidine adducts. nih.gov

Alkylation Reactions

This compound itself serves as a potent alkylating agent. The chloromethyl group can be transferred to a variety of nucleophiles, including carbanions, enolates, and heteroatoms like oxygen and nitrogen, in a process known as C-, O-, or N-alkylation, respectively.

A notable example is the chemoselective O-alkylation of pyrimidin-2(1H)-ones. Studies using the analogous 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine have shown that it selectively alkylates the oxygen atom of the pyrimidinone ring. nih.gov Although the chloride is a poorer leaving group compared to bromide or iodide, the reaction proceeds effectively, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like acetonitrile. nih.gov This highlights the compound's utility in constructing more complex molecules where a pyrimidinemethyl moiety is tethered to another scaffold via a stable ether or ester linkage.

Table 2: Alkylation Reactions Using Chloromethylpyrimidine Analogs

| Alkylating Agent | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Pyrimidin-2(1H)-one | K2CO3, MeCN, reflux | O-alkylated pyrimidine | nih.gov |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | Pyrimidin-2(1H)-one | K2CO3, MeCN, reflux, 16h | O-alkylated pyrimidine (87% yield) | nih.gov |

| 2-Thiopyrimidine | Chloromethyl ethers | K2CO3, DMF | S-alkylated pyrimidine | bjmu.edu.cn |

Reactions Involving the Pyrimidine Ring System

While reactions at the chloromethyl group dominate, the pyrimidine ring itself can undergo specific transformations, although it is generally an electron-deficient and relatively unreactive aromatic system.

Carbene Insertions and Cycloaddition Reactions

Carbene insertion reactions are a powerful tool for C-H bond functionalization. acs.orgmdpi.com While specific examples involving direct carbene insertion into the C-H bonds of this compound are not prevalent in the surveyed literature, the principles of transition-metal-catalyzed carbene chemistry suggest it as a potential pathway for further derivatization.

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a route to fused heterocyclic systems. However, the pyrimidine ring is an electron-deficient azadiene and is generally considered an unreactive partner in [4+2] cycloadditions with unactivated dienophiles under normal conditions. acs.org Intramolecular Diels-Alder reactions of pyrimidines have been achieved, but often require activation, for instance by a trifluoroacetyl group on a hydrazone substituent, or proceed only under harsh thermal conditions. acs.orgacs.org Therefore, for this compound to act as the diene component in a cycloaddition reaction, a highly reactive dienophile or thermal/photochemical activation would likely be necessary. umich.edu

Palladium-Catalyzed Carbo-substitution with Alkyl Groups

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While the direct palladium-catalyzed alkylation of the C4/C6 positions of the this compound ring is not explicitly detailed in the reviewed literature, the extensive use of palladium catalysis on related chloropyrimidine systems provides a strong precedent. nih.gov For instance, palladium-catalyzed C-H arylation at the C5-position of 2-aminopyrimidines is a known transformation. rsc.org

More relevantly, methods for the palladium-catalyzed, ring-forming C-H alkylation of heteroarenes using unactivated alkyl halides have been developed. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of other dichloroheteroarenes have shown that selectivity can be controlled by the choice of ligand, allowing for substitution at positions that are typically less reactive. nsf.gov These methodologies suggest that a palladium-catalyzed carbo-substitution on the pyrimidine ring of the title compound with an appropriate alkyl-organometallic reagent (e.g., alkyl-zinc or alkyl-boron) is a feasible, albeit challenging, transformation that could provide access to novel alkyl-substituted pyrimidines.

Oxidative Annulation Reactions

Oxidative annulation provides a sophisticated route to construct fused-ring systems. A compelling example involves the electrochemical oxidative C-N fusion of a pyrimidinyl-substituted porphyrin. acs.org In this process, the nitrogen atom of the pyrimidine substituent undergoes an electrochemically driven oxidative fusion onto a β-pyrrolic position of the porphyrin ring, leading to a fused thiopyrimidinium intermediate. This intermediate can then be trapped by nucleophiles to generate complex, fused porphyrin-thiazin-2-amines. acs.org This demonstrates that the pyrimidine ring can participate in annulation reactions under oxidative conditions. Other methods, such as copper-catalyzed [3+3] annulation of amidines with ketones, showcase oxidative C-H functionalization and cyclization to form the pyrimidine ring itself, highlighting the broad utility of oxidative strategies in pyrimidine chemistry. acs.org These examples point towards the potential of the pyrimidine ring in this compound to undergo annulation reactions when subjected to appropriate oxidative conditions, leading to the synthesis of novel fused pyrimidine derivatives. yu.edu.joresearchgate.net

Advanced Synthetic Techniques

The synthesis of pyrimidine derivatives, including those derived from this compound, has been significantly advanced through modern techniques that enhance efficiency, reduce environmental impact, and enable novel chemical transformations. These methods offer considerable advantages over traditional synthetic protocols.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the context of pyrimidine chemistry, MWAS has been effectively employed for the synthesis of various derivatives. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines to produce 2-anilinopyrimidines has been shown to be highly efficient under microwave irradiation. nih.govrsc.org This method provides a rapid and green approach, often using environmentally preferable solvents like ethanol, to obtain potentially bioactive compounds in high yields. nih.gov

The reaction between 2-chloro-4,6-dimethylpyrimidine and various anilines in ethanol at 160°C under microwave irradiation for just 10 minutes results in an aromatic nucleophilic substitution, affording the desired 2-anilinopyrimidines. nih.gov The efficiency of MWAS is highlighted by the significant reduction in reaction time and often increased yields when compared to conventional heating. rsc.org For example, the synthesis of N-(3-Fluorophenyl)-4,6-dimethyl-2-pyrimidinamine from 2-chloro-4,6-dimethylpyrimidine and 3-fluoroaniline (B1664137) achieved a 97% yield. nih.gov

The development of microwave-assisted procedures extends to multi-step syntheses, allowing for the rapid production of complex molecules. davidpublisher.com Research has also focused on the microwave-assisted synthesis of various heterocyclic compounds, demonstrating the broad applicability and efficiency of this technique. rsc.orgnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Anilinopyrimidine Derivatives

| Entry | Aniline Derivative | Method | Reaction Time | Yield (%) | Reference |

| 1 | Aniline | Microwave | 10 min | 95 | nih.gov |

| 2 | Aniline | Conventional | 8 h | 70 | nih.gov |

| 3 | 4-Methylaniline | Microwave | 10 min | 98 | nih.gov |

| 4 | 4-Methylaniline | Conventional | 8 h | 75 | nih.gov |

| 5 | 3-Fluoroaniline | Microwave | 10 min | 97 | nih.gov |

| 6 | 3-Fluoroaniline | Conventional | 8 h | 65 | nih.gov |

Ultrasound irradiation has been recognized as an environmentally friendly energy source for promoting chemical reactions. nih.govorientjchem.org This technique, known as sonochemistry, can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions, aligning with the principles of green chemistry. orientjchem.orgnih.gov The application of ultrasound in the synthesis of pyrimidine derivatives has been shown to be highly effective, offering shorter reaction times and increased efficiency compared to traditional methods. nih.govbeilstein-archives.orgresearchgate.net

The benefits of ultrasound-assisted synthesis stem from the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reactivity. researchgate.netmdpi.com This method has been successfully applied to various reactions for constructing or derivatizing the pyrimidine core. nih.gov For example, the synthesis of 2-aminopyrimidine (B69317) derivatives from guanidine (B92328) hydrochloride and a β-diketone in water with sodium carbonate was achieved in 30 minutes under ultrasonic irradiation at 60°C, yielding the product in 75% yield. chemicalbook.com

Studies comparing ultrasound-assisted synthesis with conventional methods for pyrimidine derivatives have demonstrated a dramatic reduction in reaction time, sometimes by a factor of 6 to 96, while achieving equal or greater yields. beilstein-archives.orgresearchgate.net This makes sonochemistry a valuable and sustainable alternative for the synthesis of these heterocyclic compounds. eurjchem.comrsc.org

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Product | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 2-Aminopyrimidine Derivative | Ultrasound | Na2CO3 / Water | 30 min | 75 | chemicalbook.com |

| 2-Aminopyrimidine Derivative | Conventional | N/A | Several hours | Lower | beilstein-archives.orgresearchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Ultrasound | Mild Acid / Aq. Ethanol | N/A | High | eurjchem.com |

| Pyrazolo[1,5-a]pyrimidines | Conventional | N/A | Longer | Lower | eurjchem.com |

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wiley-vch.degoogle.comrsc.org These methods are crucial for the functionalization of heterocyclic compounds like pyrimidines. The chloromethyl group at the 2-position of this compound serves as a reactive handle for such transformations.

Various transition metals, including palladium, nickel, cobalt, and copper, are effective catalysts for these reactions. wiley-vch.denih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings, are widely employed for creating new C-C bonds. wiley-vch.demdpi.com

A notable application in the synthesis of pyrimidine derivatives is the cobalt-catalyzed cross-coupling reaction. For instance, 2-chloropyrimidines can be coupled with arylzinc halides, prepared in situ from aryl halides and zinc dust, using a cobalt halide as the catalyst. nih.gov This procedure offers a practical alternative for the synthesis of 2-aryldiazines under mild conditions. nih.gov The use of organometallic reagents like organomagnesium (Grignard reagents) and organozinc compounds is common in these transformations. orgsyn.orguni-muenchen.de The choice of metal catalyst and ligand can influence the regioselectivity of the reaction when multiple reactive sites are present in the substrate. wiley-vch.de

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

| Coupling Reaction | Catalyst System | Reagents | Bond Formed | Reference |

| Cobalt-catalyzed Cross-Coupling | Cobalt Halide / Zn dust | 2-Chloropyrimidine, Aryl halide | C(sp²)-C(sp²) | nih.gov |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halide, Organoboron reagent | C(sp²)-C(sp²), C(sp²)-C(sp) | mdpi.com |

| Stille Coupling | Palladium Catalyst | Organostannane, Organic Halide | C-C | wiley-vch.de |

| Negishi Coupling | Palladium or Nickel Catalyst | Organozinc reagent, Organic Halide | C-C | wiley-vch.de |

Applications in Medicinal Chemistry

Design and Synthesis of Novel Pyrimidine-Based Therapeutics

The design of new therapeutic agents often leverages established pharmacophores, and the pyrimidine (B1678525) ring is a well-recognized scaffold in medicinal chemistry. The strategic placement of substituents on this core structure is crucial for modulating biological activity. The compound 2-(Chloromethyl)-4,6-dimethylpyrimidine serves as a key intermediate in this process. Its chloromethyl group is highly reactive towards nucleophiles, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. This reactivity is fundamental to creating series of related compounds, which can then be screened for therapeutic potential.

For instance, derivatives can be synthesized by reacting this compound with various thiols, amines, or other nucleophiles. One such example involves the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, which have been investigated for their biological activity. rawdatalibrary.net The synthesis of pyrimidine-based therapeutics is a dynamic area of research, with numerous strategies employed to generate novel molecular entities with desired pharmacological profiles. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to identify which structural modifications lead to enhanced potency, selectivity, and desirable pharmacokinetic properties.

The presence and positioning of various functional groups can dramatically alter a compound's efficacy. nih.gov For example, in a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives studied as sirtuin 2 inhibitors, the nature of the substituents on the N-phenyl ring would be a key area for SAR exploration. rawdatalibrary.net General SAR studies on related pyrimidine-based anticancer agents have shown that the addition of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain halogens might be detrimental to activity. nih.gov

In the broader context of pyrimidine-based kinase inhibitors, SAR studies have been extensive. For pyrazolo[3,4-d]pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2), substitutions at the C-4 and C-6 positions with various aniline (B41778) and thioether moieties, respectively, have been shown to significantly impact inhibitory activity. nih.gov Similarly, for pyridopyrimidine derivatives, substitutions that enhance interactions with the target enzyme's active site can lead to submicromolar activity. researchgate.net These principles guide the rational design of new compounds derived from this compound, aiming to optimize interactions with specific biological targets.

Molecular Docking and Computational Chemistry for Target Identification

Molecular docking and other computational chemistry techniques are indispensable tools for modern drug discovery. These methods predict how a ligand (a potential drug molecule) might bind to the threedimensional structure of a biological target, such as a protein or enzyme. This in silico approach helps to prioritize which compounds to synthesize and test, saving time and resources.

For derivatives of this compound, molecular docking can be used to visualize their binding modes within the active site of a target kinase. For example, studies on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives investigated their interaction with sirtuin 2 protein through hydrogen and hydrophobic bonds. rawdatalibrary.net Such studies can explain the observed SAR and guide the design of more potent inhibitors.

Computational approaches are widely used in the development of pyrimidine-based inhibitors. Docking studies on pyrazolo[3,4-d]pyrimidine derivatives have helped to elucidate their binding orientation within the active site of CDK2, with the calculated binding energies correlating with experimental results. nih.gov Similarly, for Bruton's tyrosine kinase (BTK) inhibitors with a pyrazolopyrimidine core, structure-based drug design and molecular docking have been instrumental in creating potent compounds. nih.gov These computational analyses provide a rational basis for the structural modifications made to the pyrimidine scaffold to enhance binding affinity and selectivity for a specific cancer-related target.

Therapeutic Potential of Derived Compounds

The derivatization of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential, particularly as anticancer agents. The pyrimidine core is a key feature in many approved and investigational drugs that target the machinery of cell growth and proliferation.

Anticancer Agents and Kinase Inhibitors

A primary focus of research on pyrimidine derivatives has been the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to halt cancer cell proliferation and induce apoptosis (programmed cell death). Pyrimidine-based compounds have emerged as a privileged scaffold for designing kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site. mdpi.com Numerous pyrimidine derivatives have shown potent inhibitory activities against various cancer cell lines. researchgate.net

Derivatives of this compound have been specifically investigated as inhibitors of sirtuin 2, a protein implicated in cancer, demonstrating the potential of this scaffold in developing novel anticancer agents. rawdatalibrary.net

Tyrosine kinases are a subclass of kinases that are frequent targets in cancer therapy. The development of small-molecule inhibitors against these enzymes has revolutionized the treatment of certain cancers.

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). While several pyrimidine-based Bcr-Abl inhibitors exist, overcoming resistance to existing therapies is a major clinical challenge. nih.govnih.gov The development of new inhibitor scaffolds is an active area of research, with purine (B94841) and pyrimidine derivatives being continuously explored to find compounds active against wild-type and mutant forms of Bcr-Abl. nih.govrsc.org

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases. rsc.orgscienceopen.com Several pyrimidine-based BTK inhibitors have been designed and synthesized. nih.govrsc.org For example, a series of 2-phenyl pyrimidine derivatives showed potent inhibition of BTK and its downstream signaling, leading to cell cycle arrest and demonstrating promise for the treatment of B-cell lymphoblastic leukemia. rsc.orgnih.gov The general structure of many BTK inhibitors incorporates a pyrimidine or related heterocyclic core. scienceopen.commdpi.com

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK gene rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Novel 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated for their anti-ALK activities, showing promising results in both enzyme- and cell-based assays. nih.gov The development of next-generation ALK inhibitors often involves modification of the core pyrimidine scaffold to overcome resistance to earlier drugs.

Serine/threonine kinases represent another major class of enzymes involved in cell cycle regulation and proliferation. Inhibitors of these kinases, particularly cyclin-dependent kinases (CDKs), are a promising strategy for cancer treatment. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are master regulators of the cell cycle, and their aberrant activity is a common feature of cancer. nih.gov Selective inhibition of CDK4/6 has emerged as an effective strategy, leading to the approval of several drugs for breast cancer. nih.govmdpi.com The chemical scaffolds of many CDK inhibitors are based on the pyrimidine ring. For example, a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines were designed as CDK2 inhibitors, with some compounds showing significant enzymatic inhibition and anti-proliferative effects against cancer cell lines. nih.gov Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent and selective CDK9 inhibitors with strong anticancer activity. nih.gov The development of these inhibitors often involves extensive SAR and computational studies to optimize their interaction with the target CDK. nih.govnih.gov

Impact on Cell Proliferation and Apoptosis

Pyrimidine derivatives have demonstrated significant effects on cell proliferation and apoptosis, which are critical processes in cancer development and treatment. Certain novel pyrimidine-hydrazone hybrids exhibit pro-apoptotic properties and can decrease the number of cells in the proliferation (S) and G2/M phases of the cell cycle. nih.gov The mechanism for this activity often involves the inhibition of key enzymes essential for cell division, such as topoisomerase IIα. nih.govnih.gov Inhibition of this enzyme leads to breaks in the DNA double-strand, which subsequently triggers programmed cell death, or apoptosis. nih.govnih.govwikipedia.org

Studies on new thiazolopyrimidine and triazolopyrimidine derivatives have confirmed their role as topoisomerase II inhibitors. nih.gov For instance, one thiazolopyrimidine compound showed potent enzymatic inhibition and caused cell cycle arrest at the G2/M phase, effectively halting cell proliferation and inducing apoptosis. nih.gov This highlights the potential of the pyrimidine scaffold in the development of new anticancer agents that function by disrupting the fundamental processes of cell growth and division. nih.gov

Table 1: General Effects of Pyrimidine Derivatives on Cellular Processes

| Cellular Process | Effect of Pyrimidine Derivatives | Mechanism of Action | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition | Arrest at G2/M phase of the cell cycle | nih.gov |

| Apoptosis | Induction (Pro-apoptotic) | Inhibition of Topoisomerase IIα, leading to DNA damage | nih.govnih.gov |

| Cell Growth | Inhibition | Dose-dependent inhibition of stimulated monocyte cells | mdpi.comnih.gov |

Anti-infective Agents: Antibacterial, Antifungal, Antiviral, Antitubercular

The pyrimidine nucleus is a versatile scaffold for developing a wide range of anti-infective agents. nih.govresearchgate.net Its derivatives have been reported to possess broad-spectrum activities, including antibacterial, antifungal, antiviral, and antitubercular properties. pnrjournal.comnih.gov The structural versatility of pyrimidine allows for modifications that lead to compounds capable of targeting various microbial pathogens, making it a focal point in the search for new treatments for infectious diseases. nih.gov

The development of novel pyrimidine derivatives continues to yield compounds with promising activity against phytopathogenic fungi and multidrug-resistant bacteria. nih.govnih.gov For example, pyrimidine-clubbed benzimidazole (B57391) derivatives have been designed as potential dihydrofolate reductase (DHFR) inhibitors, a key enzyme in microbial survival, showcasing the targeted approach used to generate new antimicrobial agents. mdpi.com Furthermore, the antiviral potential of pyrimidines is well-documented, with many derivatives forming the basis of established antiviral therapies. indexcopernicus.com

The rise of multidrug-resistant (MDR) bacteria presents a critical global health challenge, necessitating the development of novel therapeutic strategies. nih.govgoogle.com Pyrimidine derivatives are at the forefront of this research, offering several mechanisms to overcome bacterial resistance.

One key strategy involves targeting resistant strains directly. Pyrimidine-clubbed benzimidazole derivatives have been developed as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial cell proliferation. mdpi.com This provides a pathway to antibacterial activity against strains that may be resistant to other drug classes. mdpi.com Similarly, pyrimidine synthesis inhibitors have been shown to enhance the clearance of MDR bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, by boosting the host's innate immune response rather than directly killing the pathogen. nih.gov

Another significant mechanism of resistance is the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics and immune responses. nih.govacs.org Several halogenated pyrimidine derivatives have demonstrated potent, dose-dependent inhibition of biofilm formation in S. aureus and Enterohemorrhagic E. coli (EHEC) without necessarily affecting bacterial growth, suggesting a specific anti-biofilm action. nih.govresearchgate.net These compounds can reduce the production of factors essential for biofilm integrity, such as curli. researchgate.net Furthermore, other pyrimidine derivatives have been found to inhibit quorum sensing (QS), the cell-to-cell communication process that regulates biofilm formation and virulence, thereby disrupting the infection process at a fundamental level. acs.orgnih.gov

Derivatives based on the pyrimidine scaffold have shown significant efficacy against a wide variety of specific bacterial and fungal pathogens. Research has identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant isolates. nih.govnih.gov Likewise, numerous pyrimidine derivatives have been synthesized that exhibit strong fungicidal effects against plant pathogens and fungi affecting humans. nih.govnih.govfrontiersin.org

The tables below summarize the activity of various pyrimidine derivatives against selected microbial strains.

Table 2: Efficacy of Pyrimidine Derivatives against Specific Bacterial Strains

| Pyrimidine Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Halogenated Pyrimidines | Staphylococcus aureus | Significant biofilm inhibition | nih.govresearchgate.net |

| Halogenated Pyrimidines | Enterohemorrhagic E. coli (EHEC) | Inhibition of biofilm formation, reduction of curli | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | S. aureus (MDR) | MIC: 0.125-0.50 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | P. aeruginosa (MDR) | MIC: 0.062-0.50 µg/mL | nih.gov |

| Pyrimidine-clubbed Benzimidazoles | S. aureus & E. coli | Potential DHFR inhibition | mdpi.com |

| Thiazolidine Pyrimidines | S. aureus | Significant antibacterial activity | nih.gov |

Table 3: Efficacy of Pyrimidine Derivatives against Specific Fungal Strains

| Pyrimidine Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Amide-containing Pyrimidines | Phomopsis sp. | EC₅₀: 10.5 µg/mL (more potent than Pyrimethanil) | frontiersin.orgnih.gov |

| Amide-containing Pyrimidines | Botrytis cinerea | Inhibition rate up to 84.7% | frontiersin.orgnih.gov |

| Amide-containing Pyrimidines | Botryosphaeria dothidea | Inhibition rate up to 88.5% | frontiersin.orgnih.gov |

| Dihydropyrimidines | Candida albicans | MIC: 6.25 µg/mL for most effective compounds | nih.gov |

| Substituted Pyrimidines | Candida albicans | Putative inhibition of lanosterol (B1674476) demethylase | nih.gov |

| Triazolyl Pyrimidines | C. albicans & C. neoformans | Antifungal activity noted | nih.gov |

Neurological and Metabolic Disorder Treatments

The versatile pyrimidine scaffold is a promising candidate for the development of treatments for metabolic disorders, particularly type 2 diabetes mellitus (T2DM). pnrjournal.comnih.govremedypublications.com Pyrimidine derivatives have been investigated for their ability to target several key pathways in diabetes pathogenesis. nih.gov These include the inhibition of dipeptidyl peptidase-IV (DPP-IV), modulation of α-glucosidase and α-amylase, and activation of G-protein coupled receptor 119 (GPR119). pnrjournal.comresearchgate.netnih.gov

Inhibition of DPP-IV by pyrimidine derivatives is a significant area of research, as it helps maintain appropriate blood sugar levels with a reduced risk of hypoglycemia. pnrjournal.com Furthermore, certain pyrimidine-based compounds have been identified as specific α-glucosidase inhibitors, which can help manage hyperglycemia. remedypublications.com Thiazolopyrimidine derivatives have also shown potential in correcting elevated blood sugar levels in animal models. nih.gov The development of pyrimidine-based agonists for the GPR119 receptor is another strategy being explored to promote glucose absorption and regulate glucose production. researchgate.net

Anti-inflammatory and Analgesic Properties

Pyrimidine derivatives are recognized for their significant anti-inflammatory and analgesic properties. researchgate.net The anti-inflammatory effects are largely attributed to their ability to inhibit key inflammatory mediators, including cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. mdpi.comnih.govnih.gov By suppressing COX-2 activity, these compounds reduce the production of prostaglandin (B15479496) E₂, a primary mediator of inflammation. nih.gov

Several pyrimidine-based drugs, such as epirizole (B1671503) and proquazone, are already in clinical use as anti-inflammatory agents. nih.gov Recent studies have identified novel pyrimidine derivatives that exhibit high selectivity towards COX-2, with some achieving potency comparable to the established drug meloxicam. mdpi.comnih.gov In addition to enzyme inhibition, these compounds have also been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, demonstrating antioxidant properties that contribute to their anti-inflammatory profile. mdpi.comnih.gov The anti-inflammatory activity of synthesized pyrimidine derivatives has also been confirmed in vivo using methods like the carrageenan-induced rat hind paw edema test. proquest.com Beyond inflammation, certain pyrimidine derivatives have also been reported to possess analgesic effects. researchgate.net

Cardiovascular and Antihypertensive Applications

Derivatives of the pyrimidine ring system are well-established as potent cardiovascular agents, particularly for their antihypertensive effects. indexcopernicus.comnih.govmdpi.comresearchgate.net Their mechanism of action is often linked to their function as calcium channel blockers (CCBs), similar in nature to dihydropyridines like nifedipine. mdpi.comconsensus.app

A variety of pyrimidine-based compounds, including tetrahydropyrimidine-2-thiones and fused thiazolo[3,2-a]pyrimidines, have been synthesized and shown to possess significant antihypertensive activity, with some being more potent than the reference drug nifedipine. nih.gov Another class, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines, demonstrated a marked ability to reduce blood pressure in spontaneously hypertensive rats, an effect linked to alpha-adrenoceptor blocking. nih.gov

Recent research has focused on designing nifedipine-like pyrimidine structures that exhibit strong calcium channel blockade on rabbit aortae, leading to relaxation and a decrease in heart rate. consensus.appresearchgate.net Some of these compounds may also lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), which promotes vasodilation. consensus.appresearchgate.net The consistent positive inotropic (affecting the force of contraction) effects of the basic pyrimidine ring on heart preparations further underscore the foundational role of this scaffold in developing cardiovascular drugs. ahajournals.org

Table 4: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound | Oral Dose (mg/kg) in SHR | Maximum Blood Pressure Reduction (mmHg) | Reference |

|---|---|---|---|

| 3a (R1=H; R2=Ph) | 10 | -101 | nih.gov |

| 3j (R1=H; R2=4-EtOPh) | 3 | -94 | nih.gov |

| 5a (R1=H; R2=2-furyl) | 10 | -110 | nih.gov |

Data from studies on spontaneously hypertensive rats (SHR).

Other Pharmacological Activities (e.g., Anthelmintic, Antileishmanial)

The pyrimidine scaffold, a core component of this compound, is a foundational structure for developing derivatives with a wide spectrum of pharmacological activities, including the treatment of parasitic diseases. ijpsdronline.comnih.gov The rise of drug resistance to existing treatments for helminthiasis (parasitic worm infections) and protozoal infections necessitates the development of new, effective therapeutic agents. ijpsdronline.complos.org Pyrimidine derivatives have been a significant focus of this research due to their proven potential. ijpsdronline.comresearchgate.net

Anthelmintic Activity:

Derivatives based on the pyrimidine nucleus have been synthesized and evaluated for their effectiveness against parasitic worms. ijpsdronline.comresearchgate.netshd-pub.org.rs Helminth infections are a major global health issue, and the increasing resistance of these parasites to standard drugs like benzimidazoles (albendazole, mebendazole) presents a significant challenge. plos.orgnih.gov

In one line of research, a series of 4,6-disubstituted pyrimidine-2-one derivatives were synthesized and tested for their ability to paralyze and kill Indian earthworms (Pheretima posthuma), a common model for screening anthelmintic agents. Another study focused on pyrimidine derivatives incorporating sulphonamide and carboxamide moieties, which also showed significant anthelmintic properties against Pheretima posthuma. researchgate.netshd-pub.org.rs The results from this study, including the time taken for paralysis and death of the worms compared to the standard drug albendazole, are detailed in the table below. shd-pub.org.rs

More recently, a new class of anthelmintics, the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has been identified. plos.orgnih.gov These compounds have demonstrated efficacy against both the adult and egg stages of the whipworm Trichuris muris, which is a model for the human parasite Trichuris trichiura. nih.gov This dual action is particularly valuable as it could help break the parasite's lifecycle, an attractive feature for an environmental control strategy. plos.org

Table 1: In Vitro Anthelmintic Activity of Selected Pyrimidine Sulphonamide Carboxamide Derivatives

| Compound ID | Mean Paralyzing Time (min) at 100 mg/mL | Mean Death Time (min) at 100 mg/mL |

|---|---|---|

| 21a | 15 | 18 |

| 21b | 19 | 24 |

| 21c | 14 | 16 |

| 21g | 19 | 20 |

| 21m | 19 | 25 |

| Albendazole (Standard) | 10 | 13 |

Data sourced from a study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties, tested against the earthworm Pheretima posthuma. shd-pub.org.rs

Antiprotozoal Activity (Antileishmanial and Antimalarial):

The pyrimidine core is also crucial in the development of drugs against protozoan parasites like Leishmania and Plasmodium. nih.govrsc.org Researchers have designed and synthesized novel pyrimidine derivatives and tested their efficacy against various protozoa. nih.gov For instance, certain trisubstituted pyrimidines were identified as effective antiplasmodial agents, inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds also showed activity against Leishmania infantum and Leishmania tropica, the protozoa that cause leishmaniasis. nih.gov

The mechanism of action for many antimalarial pyrimidine derivatives involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the parasite's DNA synthesis and survival. gsconlinepress.comnih.govresearchgate.net This targeted approach has been a cornerstone of antimalarial drug development for decades. gsconlinepress.com

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

The therapeutic success of any drug candidate derived from a core structure like this compound depends heavily on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. nih.govnih.govmdpi.com For pyrimidine derivatives, a key consideration is that they often function as prodrugs. nih.govnih.gov

These molecules are not active in their administered form but must be metabolized within the cell to exert their pharmacological effect. nih.gov This intracellular activation typically involves a series of phosphorylation steps, converting the pyrimidine analogue into its monophosphate, diphosphate, and ultimately triphosphate nucleotide form. nih.govnih.gov These resulting nucleotides are the pharmacologically active agents responsible for the therapeutic effect. nih.gov Therefore, understanding the intracellular pharmacokinetics—the extent to which these agents enter the cell, are activated, and reach their target—is critical. nih.gov

Research into pyrimidine derivatives focuses on optimizing their structure to improve these properties. mdpi.com For example, creating hybrid molecules that combine the pyrimidine pharmacophore with other chemical moieties is a strategy used to enhance pharmacokinetics. mdpi.com The goal is to ensure the compound has adequate absorption, distribution, metabolism, and excretion (ADME) properties while maintaining high potency and selectivity for its intended target. mdpi.com

Studies have shown that for many pyrimidine analogues, there is a linear relationship between the administered dose and the concentration in the plasma. nih.gov However, the crucial factor for efficacy is the concentration of the activated nucleotides achieved within the target cells. nih.govnih.gov A significant challenge in drug development is that some compounds may exhibit excellent pharmacological activity in vitro but have an inadequate pharmacokinetic profile in vivo, preventing them from being effective treatments. juniperpublishers.com Therefore, predicting pharmacokinetic profiles for novel derivatives, as has been done for newly developed antiprotozoal pyrimidines, is a vital step in the drug discovery process. nih.gov

Applications in Agrochemicals

Development of Pyrimidine-Based Pesticides and Herbicides

The versatility of the pyrimidine (B1678525) ring allows for the creation of a wide spectrum of agrochemical agents. wikipedia.orgmdpi.com Researchers have successfully synthesized numerous derivatives from this core structure to target specific agricultural pests and undesirable plants. nih.govnih.gov

The pyrimidine framework is prominent in the field of agricultural fungicides and insecticides. mdpi.comnih.gov The synthesis of novel pyrimidine derivatives is a continuous effort to discover new compounds with potent biological activity and to combat resistance to existing treatments. nih.govnih.gov

Scientists have designed and synthesized series of novel pyrimidine derivatives for evaluation against various pests. For instance, a series of pyrimidine derivatives containing a urea (B33335) pharmacophore were synthesized and tested for insecticidal activity against the mosquito Aedes aegypti, a vector for diseases like dengue and yellow fever. nih.gov Several of these compounds demonstrated notable mortality against both adult and larval mosquitoes, with one compound achieving 70% mortality at a concentration of 2 µg/mL. nih.gov

In the realm of fungicides, new pyrimidine derivatives are constantly being developed and tested against phytopathogenic fungi that can devastate crops. nih.gov In one study, three series of new pyrimidine derivatives were synthesized and showed significant fungicidal activity against fourteen types of plant-pathogenic fungi, with some compounds outperforming commercial fungicides used as controls. nih.gov Another research effort focused on creating novel pyrimidine derivatives containing sulfonate esters, which exhibited good antibacterial activity against plant pathogens like Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac). mdpi.com Furthermore, a study focusing on a library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to pyrimidines, identified compounds with promising antifungal activity against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC₅₀ values (the concentration that causes a 50% response) ranging from 4.61 to 6.66 μg/mL. nih.gov

Table 1: Examples of Synthesized Pyrimidine Derivatives and Their Agrochemical Activity

| Derivative Class | Target Pest/Pathogen | Research Finding |

| Pyrimidine-Urea Derivatives | Aedes aegypti (mosquito) | Compound 4d showed 70% mortality against larvae at 2 µg/mL. nih.gov |

| Pyrimidine Sulfonate Esters | Xanthomonas oryzae (bacterium) | Compound A₅ demonstrated superior control effect on rice bacterial leaf blight compared to controls. mdpi.com |

| Thieno[3,2-b] Pyridine Derivatives | Sclerotinia sclerotiorum (fungus) | Compound I-12 exhibited an EC₅₀ value of 4.61 μg/mL. nih.gov |

| General Pyrimidine Derivatives | Various Phytopathogenic Fungi | Multiple synthesized compounds showed higher inhibition than commercial fungicides like flumorph. nih.gov |

Pyrimidine derivatives are crucial intermediates in the synthesis of many herbicides, particularly sulfonylurea herbicides. wikipedia.orggoogle.com For example, 4,6-dimethoxy-2-methylsulfonyl pyrimidine, which can be synthesized from a chloro-dimethoxy pyrimidine precursor, is a key intermediate in the production of pyrimidinyloxybenzoic acid herbicides that inhibit the acetolactate synthase (ALS) enzyme in weeds. asianpubs.org

Recent research has focused on designing new classes of pyrimidine-based herbicides to address weed resistance. A novel class of lipophilic pyrimidine-biphenyl (PMB) herbicides was developed that showed excellent post-emergence control of grass weeds like Echinochloa crusgalli and Digitaria sanguinalis. nih.gov One compound, in particular, exhibited over 80% control against these grasses at an application rate of 187.5 g ai/ha. nih.gov Another study synthesized a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives and found that most possessed good herbicidal activity against bentgrass. researchgate.net

In addition to herbicidal properties, some pyrimidine derivatives have shown potential as plant growth regulators. A study on S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride revealed that the synthesized compounds exhibit pronounced plant growth-stimulating activity, a new property for these types of heterosystems. researchgate.net

Environmental Impact and Compatibility of Agrochemical Derivatives

The widespread use of agrochemicals necessitates a thorough understanding of their environmental fate and impact. researchgate.net While essential for modern agriculture, pesticides can contaminate soil and water, persist in the environment, and affect non-target species, potentially disrupting the ecological balance. researchgate.netresearchgate.net

The breakdown of pesticides in the environment is a complex process influenced by physical, chemical, and biological factors. youtube.com Biodegradation, particularly by soil microorganisms, is considered the most promising and cost-effective method for the removal of organic pollutants like pesticides. redalyc.orgresearchgate.net Microbes such as bacteria and fungi can use pesticides as a source of carbon or other nutrients, breaking them down into less toxic or non-toxic substances. redalyc.orgnih.gov

The rate and effectiveness of this microbial degradation depend on various environmental conditions, including soil pH, moisture, temperature, and organic matter content. youtube.com The chemical structure of the pesticide itself is also a critical factor. youtube.com Some pesticides are highly resistant to degradation and can persist in the environment for long periods. nih.gov Microbial degradation is particularly important for the detoxification of chloroorganic pesticides. researchgate.net The process often involves enzymes that cleave specific functional groups of the pesticide molecule. researchgate.net

A significant concern with pesticide use is the potential harm to non-target organisms, including beneficial insects, birds, aquatic life, and even microorganisms that are vital for ecosystem health. researchgate.netmdpi.com A comprehensive analysis of over 1,700 studies confirmed that pesticides generally have negative effects on the growth, reproduction, and physiology of non-target plants, invertebrates, vertebrates, and microorganisms in both terrestrial and aquatic systems. nih.gov

The toxicity can vary significantly between the pure active ingredient and the commercial formulation, which contains other substances. nih.gov For example, one study found that the commercial formulation of the herbicide propanil (B472794) was highly toxic to the microalga Pseudokirchneriella subcapitata but that its toxicity to the crustacean Daphnia magna was underestimated by the active ingredient alone. nih.gov Insecticides, by their nature, can be highly toxic to non-target invertebrates. An insecticide containing methomyl (B1676398) was found to be highly toxic to Daphnia magna and caused earthworms (Eisenia andrei) to avoid contaminated soil at realistic application rates. nih.gov These findings underscore the importance of comprehensive risk assessments to mitigate the unintended consequences of pesticide use on biodiversity. nih.gov

Mechanisms of Action in Agricultural Pests and Pathogens

Understanding the specific biochemical pathways that pyrimidine-based agrochemicals disrupt in pests and pathogens is crucial for their effective use and for developing new compounds. The mechanism of action can vary widely depending on the specific derivative and the target organism.

In insects, many pesticides function by targeting the nervous system. youtube.com Some insecticides act as sodium channel modulators, keeping the channels open and disrupting the normal transmission of nerve impulses, leading to paralysis and death. youtube.com Others are acetylcholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine (B1216132), causing a constant firing of nerve impulses that also results in fatality. youtube.com Research into specific pyrimidine derivatives suggests they can act as mesoionic insecticides that interact with neuronal nicotinic acetylcholine receptors in aphids, disrupting their nervous system. nih.gov

For fungicides, the mechanisms can be equally diverse. Transcriptome analysis of a fungus treated with a thieno[3,2-b]pyridine (B153574) derivative revealed that the compound's mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.gov

In the case of herbicides, a primary target is the inhibition of essential amino acid synthesis. Many pyrimidine-based herbicides are known to inhibit acetolactate synthase (ALS), an enzyme necessary for the production of branched-chain amino acids in plants. asianpubs.org More recently, a novel herbicidal mode of action was discovered for a new class of pyrimidine derivatives. These compounds inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which disrupts the de novo pyrimidine biosynthetic pathway. pnas.org This is a critical process for creating DNA, RNA, and other essential macromolecules, and its inhibition leads to weed death. pnas.org

Inhibition of Mitochondrial Electron Transport Chain

Research into the precise mode of action of fungicides derived from pyrimidine scaffolds has revealed that the mitochondrial electron transport chain (mETC) is a key target for some of these compounds. The mETC is a fundamental biological process in fungi, responsible for generating the majority of the cell's energy in the form of adenosine (B11128) triphosphate (ATP). Disruption of this pathway can lead to a rapid cessation of cellular functions and, ultimately, cell death.

While direct studies on 2-(Chloromethyl)-4,6-dimethylpyrimidine's inhibitory effect on the mETC are not extensively documented in publicly available research, the broader class of anilinopyrimidine fungicides, which share structural similarities, has been linked to mitochondrial function. For instance, resistance mechanisms in the plant pathogen Botrytis cinerea to anilinopyrimidine fungicides have been associated with genes whose protein products are involved in mitochondrial processes. This suggests that the primary target of these fungicides is likely within the mitochondria.

The mETC consists of a series of protein complexes (Complex I-V) embedded in the inner mitochondrial membrane. Fungicides can inhibit this chain at various points. For example, some fungicides act as inhibitors of Complex III (the cytochrome bc1 complex), preventing the transfer of electrons and thereby halting ATP synthesis. This inhibition also leads to the production of reactive oxygen species (ROS), which can cause significant oxidative damage to the fungal cell.

Although the specific interaction of this compound or its direct derivatives with the mETC is a subject requiring more targeted investigation, the established role of the mETC as a target for other pyrimidine-based agrochemicals provides a strong basis for its potential mechanism of action.

Other Biochemical Targets

Beyond the mitochondrial electron transport chain, pyrimidine-based fungicides have been shown to interfere with other vital biochemical pathways in fungi. One of the well-documented alternative modes of action for some pyrimidine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity. Its absence or depletion leads to dysfunctional cell membranes and eventual cell lysis.

Another identified target for certain pyrimidine fungicides is the enzyme dihydrofolate synthase, which is involved in the biosynthesis of folate. Folate is a crucial coenzyme necessary for the synthesis of DNA and certain amino acids. Inhibiting this pathway effectively stops fungal growth and proliferation.

It is important to note that while these mechanisms are established for the broader class of pyrimidine fungicides, the specific biochemical targets of agrochemicals derived directly from this compound would need to be elucidated through dedicated research. The reactive chloromethyl group on the pyrimidine ring provides a versatile handle for the synthesis of a wide array of derivatives, each with the potential for a unique biological activity profile. The exploration of these derivatives could uncover novel biochemical targets or variations on existing ones, contributing to the development of new and effective crop protection agents.

Role As a Synthetic Intermediate and Building Block

Precursor for Diverse Heterocyclic Systems

The inherent reactivity of 2-(Chloromethyl)-4,6-dimethylpyrimidine makes it an excellent starting material for the synthesis of various heterocyclic compounds, particularly those containing a pyrimidine (B1678525) ring. The pyrimidine motif is a crucial component in many biologically active compounds, including pharmaceuticals and agrochemicals. google.com

The construction of fused heterocyclic systems is a significant area of medicinal chemistry, as these rigid, polycyclic structures are often found in potent therapeutic agents. While direct examples starting from this compound are not extensively detailed in the surveyed literature, the synthesis of related fused systems from its derivatives, such as 4,6-dimethylpyrimidine-2-thiol (B7761162), is well-established and highlights the potential of the chloromethyl analogue.

For instance, the reaction of pyrimidine-2-thiones with various reagents can lead to the formation of fused systems like pyrimido[2,1-b] nih.govlpnu.uathiazines and thiazolo[3,2-a]pyrimidines. nih.govmdpi.com A common strategy involves the S-alkylation of the pyrimidine-2-thiol (B7767146) with a bifunctional electrophile, followed by an intramolecular cyclization.

Given that this compound possesses a highly electrophilic chloromethyl group, it is a prime candidate for similar cyclization strategies. Reaction with a suitable dinucleophile would allow for initial substitution at the chloromethyl carbon, followed by a subsequent intramolecular reaction to forge a new ring fused to the pyrimidine core. For example, reaction with a compound containing both a thiol and an amine or hydroxyl group could lead directly to fused thiazine (B8601807) or oxazine (B8389632) derivatives, respectively.

Research has demonstrated the synthesis of various S-substituted derivatives and bi- and tricyclic heterosystems starting from 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.net These studies underscore the versatility of the 4,6-dimethylpyrimidine (B31164) scaffold in building fused heterocyclic libraries.

Table 1: Representative Fused Heterocyclic Systems Derived from Pyrimidine Scaffolds

| Fused System | Core Structure | Potential Application Area |

|---|---|---|

| Pyrimido[2,1-b] nih.govlpnu.uathiazine | Pyrimidine fused with Thiazine | Antimicrobial Agents nih.gov |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine fused with Thiazole | Antimicrobial Agents nih.gov |

Beyond fused systems, this compound serves as a building block for assembling larger, non-fused molecules of biological and industrial significance. The 4,6-dimethylpyrimidin-2-ylmethyl group can be incorporated into a target molecule via nucleophilic substitution, imparting specific physicochemical properties.

An important application lies in the synthesis of agrochemicals. The fungicide Pyrimethanil, chemically (4,6-dimethylpyrimidin-2-yl)-phenylamine, is a key example. google.com While industrial synthesis often follows a one-pot reaction between aniline (B41778), cyanamide, and acetylacetone (B45752), an alternative synthetic route could logically proceed via the nucleophilic substitution of the chlorine atom in this compound with aniline. google.com The related compound, 2-Amino-4,6-dimethylpyrimidine, is a known intermediate for synthesizing pharmaceuticals and agrochemicals, further establishing the value of this molecular scaffold. alzchem.com

Furthermore, the reaction of this compound with various nucleophiles can generate a library of derivatives. For example, its reaction with thiols would yield thioethers, which themselves can be valuable intermediates. Research on the S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol has led to compounds with plant growth-stimulating activity, indicating the potential for creating bioactive molecules from this class of compounds. researchgate.net

Table 2: Examples of Complex Molecules Incorporating the 4,6-Dimethylpyrimidine Moiety

| Compound Name | Class | Key Synthetic Precursor (Related) | Noted Application |

|---|---|---|---|

| Pyrimethanil | Anilino-pyrimidine Fungicide | Phenylguanidinium salt, Acetylacetone | Agrochemical google.com |

| 2-S-Substituted 4,6-dimethylpyrimidines | Thioether Derivatives | 4,6-dimethylpyrimidine-2-thiol | Plant Growth Stimulation researchgate.net |

Utility in Peptide Synthesis and Carboxyl Group Activation

The formation of an amide bond is a fundamental reaction in chemistry, central to the synthesis of peptides. This process requires the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. While there is no direct evidence in the provided literature of this compound itself being used as a peptide coupling reagent, closely related structures are prominent in this field.

A well-known class of coupling reagents is based on triazine derivatives. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) is an effective coupling agent used as an alternative to other common reagents in solid-phase peptide synthesis. luxembourg-bio.comwikipedia.org DMTMM is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), highlighting the role of chlorotriazines as precursors to powerful activating agents. wikipedia.org

Within the pyrimidine family, 2-mercapto-4,6-dimethylpyrimidine has been identified as an effective carboxyl activating group. lpnu.ua It can be converted into an acyl derivative, which then readily reacts with amines or alcohols to form amides or esters, respectively. This pathway is relevant to peptide synthesis. Given that thiols can be prepared from alkyl chlorides, it is plausible that this compound could serve as a precursor to 2-mercapto-4,6-dimethylpyrimidine, which is then utilized in carboxyl group activation. However, this specific two-step application is not explicitly detailed in the surveyed literature.

Catalyst and Reagent Development in Organic Synthesis

The development of novel catalysts and reagents is crucial for advancing organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. While pyrimidine derivatives are integral to many areas of chemistry, the specific role of this compound in the development of new catalysts or bespoke reagents is not prominently featured in the reviewed scientific literature. The research focus for this particular compound appears to be concentrated on its function as a reactive building block for the synthesis of larger, functional molecules, rather than as a catalyst itself.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 2-(Chloromethyl)-4,6-dimethylpyrimidine, providing unambiguous evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.

¹H-NMR analysis provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show three distinct signals, each corresponding to a unique proton environment in the molecule.

A singlet in the aromatic region (typically δ 7.0-7.5 ppm) corresponds to the single proton on the pyrimidine (B1678525) ring (H-5).

A singlet in the range of δ 4.5-5.0 ppm is characteristic of the two protons of the chloromethyl (-CH₂Cl) group attached to the C2 position of the pyrimidine ring.

A singlet further upfield (typically δ 2.0-2.5 ppm) represents the six equivalent protons of the two methyl (-CH₃) groups at the C4 and C6 positions.

The integration of these peaks would yield a ratio of 1:2:6, confirming the relative number of protons in each environment.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would be expected to display five distinct signals:

Three signals in the downfield region are attributed to the carbon atoms of the pyrimidine ring. The carbons bonded to nitrogen (C2, C4, C6) are typically found in the δ 160-170 ppm range, while the unsubstituted carbon (C5) appears at a higher field.

One signal represents the carbon of the chloromethyl (-CH₂Cl) group.

One signal in the upfield region (typically δ 20-25 ppm) corresponds to the two equivalent methyl group carbons.

Table 1: Predicted NMR Data for this compound

| Technique | Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | Pyrimidine-H (1H) | ~7.1 | Singlet |

| -CH₂Cl (2H) | ~4.8 | Singlet | |

| 2 x -CH₃ (6H) | ~2.4 | Singlet | |

| ¹³C-NMR | C4, C6 (Pyrimidine) | ~168 | N/A |

| C2 (Pyrimidine) | ~162 | N/A | |

| C5 (Pyrimidine) | ~118 | N/A | |

| -CH₂Cl | ~45 | N/A | |

| -CH₃ | ~24 | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

C-H Stretching: Vibrations corresponding to the sp² C-H bond of the pyrimidine ring are expected around 3000-3100 cm⁻¹. The sp³ C-H stretching of the methyl and chloromethyl groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The aromatic pyrimidine ring will show a series of characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A key diagnostic peak is the C-Cl stretching vibration from the chloromethyl group, which typically appears as a strong band in the 650-800 cm⁻¹ region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Pyrimidine Ring | 3000 - 3100 |

| C-H Stretch (sp³) | -CH₃ and -CH₂Cl | 2850 - 3000 |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-H Bend | -CH₃ and -CH₂Cl | 1350 - 1450 |

| C-Cl Stretch | -CH₂Cl | 650 - 800 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern gives valuable structural clues.

For this compound (C₇H₉ClN₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks separated by two mass units (m/z), referred to as the M⁺ and M+2 peaks, with a characteristic ~3:1 intensity ratio.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions, offering definitive confirmation of the chemical formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value |

|---|---|---|

| MS (EI) | Molecular Ion (M⁺) for ³⁵Cl | m/z 156 |

| Isotope Peak (M+2) for ³⁷Cl | m/z 158 | |

| HRMS (ESI) | Calculated Exact Mass [M+H]⁺ for C₇H₁₀ClN₂⁺ | 157.0527 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for monitoring reaction progress, assessing the purity of the final product, and for purification.